molecular formula C12H14N4O B1476197 (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone CAS No. 2098032-74-5

(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone

Cat. No.: B1476197
CAS No.: 2098032-74-5
M. Wt: 230.27 g/mol
InChI Key: KEHZFJUKSLFZAS-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol. This compound features an azetidine ring substituted with an azido group and a 3,5-dimethylphenyl group attached to a methanone moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .

Preparation Methods

The synthesis of (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.

    Final Assembly: The final step involves coupling the azetidine derivative with the 3,5-dimethylphenyl group under suitable reaction conditions to form this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions:

    Oxidation: The azetidine ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

    Reduction: Reduction of the azido group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The azido group can participate in substitution reactions, such as Staudinger reduction, to form amines or other derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include azetidine N-oxides, amines, and substituted azetidines .

Scientific Research Applications

(3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s azido group allows for bioorthogonal labeling and click chemistry applications in biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone involves its reactivity due to the azido group and the strained azetidine ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry . The azetidine ring’s strain makes it a reactive intermediate, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar compounds to (3-Azidoazetidin-1-yl)(3,5-dimethylphenyl)methanone include:

    Aziridines: Three-membered nitrogen-containing rings with similar reactivity but different ring strain and chemical properties.

    Other Azetidines: Compounds with different substituents on the azetidine ring, affecting their reactivity and applications.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-9(2)5-10(4-8)12(17)16-6-11(7-16)14-15-13/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHZFJUKSLFZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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